
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is a member of the class of substituted anilines. This compound is characterized by the presence of two methyl groups at positions 2 and 3, two nitro groups at positions 4 and 6, and a pentan-3-yl group attached to the nitrogen atom of the aniline ring. It is primarily used as a herbicide to control annual grasses and broad-leaved weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 2,3-dimethylaniline, undergoes nitration to introduce nitro groups at positions 4 and 6. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 2,3-Dimethyl-4,6-diamino-N-(pentan-3-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2,3-Dicarboxy-4,6-dinitro-N-(pentan-3-yl)aniline.
Scientific Research Applications
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is widely used in scientific research due to its herbicidal properties. It is employed in studies related to:
Agriculture: Research on weed control and crop protection.
Environmental Science: Studies on the environmental impact and degradation of herbicides.
Chemistry: Investigations into the synthesis and reactivity of substituted anilines.
Biology: Research on the effects of herbicides on plant physiology and biochemistry
Mechanism of Action
The primary mechanism of action of 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is the inhibition of cell division and elongation in susceptible plant species. This is achieved by interfering with microtubule formation, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle and halting cell division .
Comparison with Similar Compounds
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is similar to other dinitroaniline herbicides such as:
Pendimethalin: Also inhibits cell division and elongation but has different substituents on the aniline ring.
Trifluralin: Another dinitroaniline herbicide with similar mode of action but different chemical structure.
Oryzalin: Similar herbicidal properties but used primarily in rice cultivation
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for particular agricultural applications .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2,3-dimethyl-4,6-dinitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C13H19N3O4/c1-5-10(6-2)14-13-9(4)8(3)11(15(17)18)7-12(13)16(19)20/h7,10,14H,5-6H2,1-4H3 |
InChI Key |
YUFYALPHSRNBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
![1,2 Dimethyl Adamantane (Mixture of Disastereomers); Tricyclo[3.3.1.13,7]decane, 1,2-dimethyl-; Adamantane, 1,2-dimethyl-(8CI); 1,2-Dimethyltricyclo[3.3.1.13,7]decane; 1,2-Dimethyladamantane](/img/structure/B13855437.png)
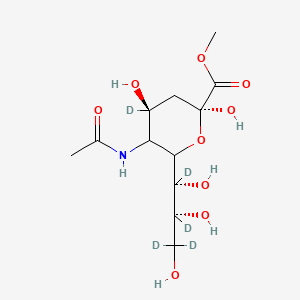
![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)
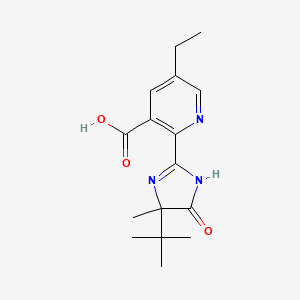
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)

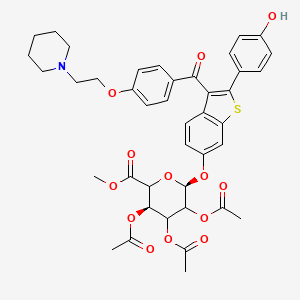
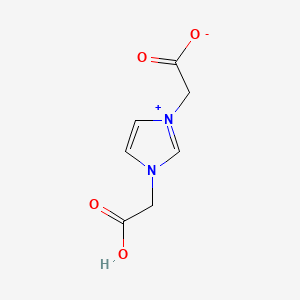
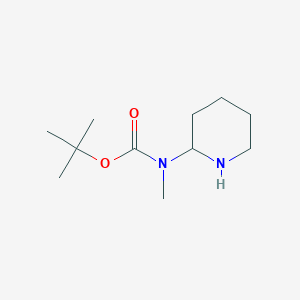

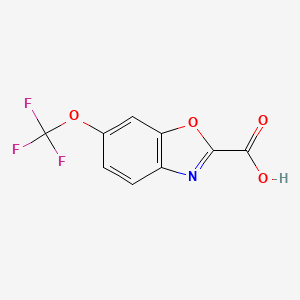
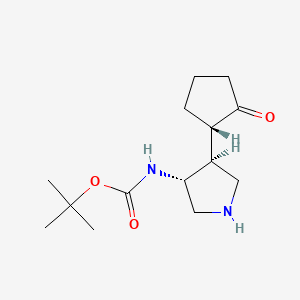
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
